molecular formula C27H26N2O5 B2964313 3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005070-37-0

3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2964313
CAS No.: 1005070-37-0
M. Wt: 458.514
InChI Key: TUNZUIDDKABGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C27H26N2O5 and its molecular weight is 458.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One of the primary scientific applications of compounds similar to "3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" involves their synthesis and evaluation for biological activities. For instance, derivatives of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones have been synthesized and assessed as anti-stress agents. These compounds show promise in attenuating stress-induced behavioral alterations in animal models, suggesting potential therapeutic applications for stress-related disorders (Badru et al., 2012).

Chemical Synthesis and Methodology

Compounds within the pyrrolo[3,4-d]isoxazole chemical family are also explored for their synthetic pathways and methodologies. Studies focus on the development of efficient synthesis routes for these compounds, which are of interest due to their structural complexity and potential pharmacological properties. The exploration of novel synthetic routes can provide valuable insights into the chemical behavior and reactivity of these compounds, leading to broader applications in medicinal chemistry and material science (Duong et al., 1983).

Photoluminescent Materials

Another area of interest is the development of photoluminescent materials based on pyrrolo[3,4-c]pyrrole derivatives. These compounds have been incorporated into conjugated polymers and copolymers, demonstrating strong photoluminescence and potential for electronic applications. The unique optical properties of these materials make them suitable for use in optoelectronic devices and sensors, showcasing the versatility of pyrrolo[3,4-d]isoxazole derivatives in material science (Beyerlein & Tieke, 2000).

Antimicrobial Activity

Furthermore, the regioselectivity of 1,3-dipolar cycloadditions of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones has been investigated for their antimicrobial activity. These studies reveal that such compounds exhibit significant inhibitory effects against both gram-positive and gram-negative bacteria, underscoring their potential as antimicrobial agents. The exploration of these compounds' biological activity further highlights the broad applicability of pyrrolo[3,4-d]isoxazole derivatives in developing new therapeutic agents (Zaki et al., 2016).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-16-8-7-10-18(14-16)28-26(30)23-24(20-13-12-19(32-3)15-22(20)33-4)29(34-25(23)27(28)31)21-11-6-5-9-17(21)2/h5-15,23-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNZUIDDKABGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.